N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide
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Description
N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry and Safer Chemical Processes
A study by Sa̧czewski et al. (2006) highlights the development of dimethylaminopyridinium carbamoylides as safer substitutes for arylsulfonyl isocyanates, commonly used in the production of arylsulfonyl carbamates and ureas. These compounds offer a non-hazardous alternative for applications requiring isocyanates, which are toxic and traditionally prepared using dangerous chemicals like phosgene (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Drug Metabolism and Biocatalysis
The application of biocatalysis in drug metabolism is exemplified by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach demonstrates the utility of microbial-based systems in generating significant quantities of drug metabolites for structural characterization and supports the investigation of drug metabolism pathways (Zmijewski et al., 2006).
Synthesis and Chemical Transformations
Yoganathan and Miller (2013) reported an efficient, one-pot synthesis of carbamates from hydroxamic acids via the Lossen rearrangement, catalyzed by N-methylimidazole. This method leverages the utility of arylsulfonyl chloride, showcasing a pathway for synthesizing carbamates, which are valuable in various chemical and pharmaceutical applications (Yoganathan & Miller, 2013).
Mechanosynthesis in Pharmaceutical Development
Tan, Štrukil, Mottillo, and Friščić (2014) demonstrated the first application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs. This green chemistry approach provides a novel and efficient pathway for the synthesis of pharmaceutically relevant compounds, highlighting the versatility of sulfonyl groups in drug development (Tan, Štrukil, Mottillo, & Friščić, 2014).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-21(14-18-13-16-7-5-6-8-17(16)15-25-18)20(22)11-12-26(23,24)19-9-3-2-4-10-19/h2-10,18H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGBTXUQTGESNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.